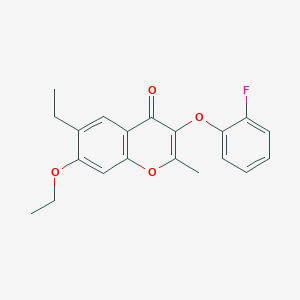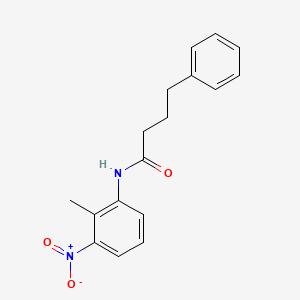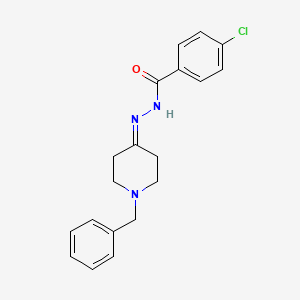
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one, also known as EEFMC, is a synthetic compound that belongs to the family of flavonoids. It has attracted attention from researchers due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one is not fully understood. However, it has been suggested that 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in inflammation.
Biochemical and Physiological Effects:
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. In addition, 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has been shown to induce apoptosis in cancer cells and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be synthesized in large quantities with high purity. This allows for consistent and reproducible results in experiments. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to using 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully investigate its therapeutic potential. In addition, 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has low solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for research on 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore the potential of 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one as a therapeutic agent in various diseases, such as cancer, Alzheimer's disease, and inflammatory diseases. Additionally, research could focus on developing more efficient synthesis methods for 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one and improving its solubility in water to facilitate its use in animal studies.
Métodos De Síntesis
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one can be synthesized using a multi-step process involving the reaction of 2-fluorophenol with ethyl bromoacetate to form 2-fluorophenyl ethyl ether. This compound is then reacted with 3,4-dihydrocoumarin in the presence of a base to form 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one. The purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has been studied for its potential therapeutic properties in various diseases. It has shown anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO4/c1-4-13-10-14-18(11-17(13)23-5-2)24-12(3)20(19(14)22)25-16-9-7-6-8-15(16)21/h6-11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAJNJDCRCUZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)OC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)
![ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)
![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)



![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)